molecular formula C6H5BrCl2FN B8121790 5-Bromo-3-chloro-2-fluoroaniline hydrochloride

5-Bromo-3-chloro-2-fluoroaniline hydrochloride

Cat. No.: B8121790
M. Wt: 260.92 g/mol
InChI Key: DKWXNFJIYXQBBP-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoroaniline hydrochloride: is an organic compound with the molecular formula C6H4BrClFN·HCl . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms. This compound is typically found as a white crystalline solid at room temperature and is known for its reactivity due to the presence of multiple halogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoroaniline hydrochloride can be achieved through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, bromination and chlorination reactions can be carried out sequentially under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine gas, along with catalysts to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-2-fluoroaniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique halogenation pattern makes it suitable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoroaniline hydrochloride involves its interaction with molecular targets through its halogen atoms and amino group. The halogen atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-fluoroaniline
  • 3-Chloro-2-fluoroaniline
  • 2-Bromo-5-fluoroaniline

Comparison: Compared to these similar compounds, 5-Bromo-3-chloro-2-fluoroaniline hydrochloride has a unique combination of bromine, chlorine, and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique halogenation pattern can result in different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-3-chloro-2-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWXNFJIYXQBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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